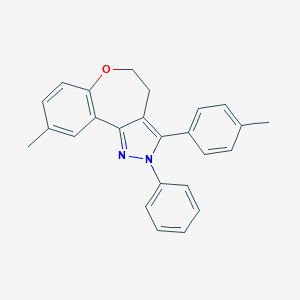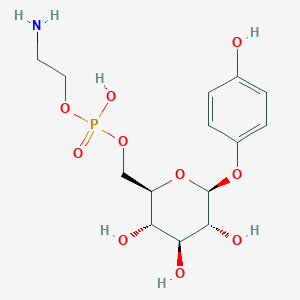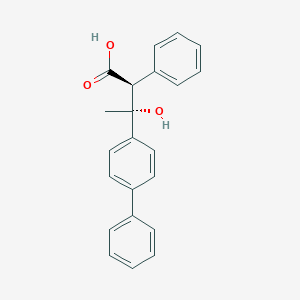
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the benzoxepinopyrazole class of compounds and has been studied extensively for its ability to interact with various biological targets.
作用機序
The mechanism of action of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is not fully understood. However, it is believed that this compound interacts with various biological targets through a process known as allosteric modulation. Allosteric modulation involves the binding of a ligand to a site on a protein that is distinct from the active site, resulting in a change in the protein's conformation and activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- have been studied extensively. This compound has been shown to have anti-cancer effects by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have anti-viral effects by inhibiting the replication of viruses.
実験室実験の利点と制限
The advantages of using 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- in lab experiments include its ability to interact with various biological targets and its potential therapeutic applications. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl-. Some of these directions include the development of more efficient synthesis methods, the identification of additional biological targets, and the optimization of its therapeutic potential. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential clinical applications.
Conclusion
In conclusion, 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to interact with various biological targets and has potential applications as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. While further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential, the study of this compound holds promise for the development of new treatments for various diseases.
合成法
The synthesis of 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- is achieved through a multi-step process. The first step involves the synthesis of 4-methylphenyl-2-nitrobenzene, which is then reduced to 4-methylphenyl-2-aminobenzene. The second step involves the reaction of 4-methylphenyl-2-aminobenzene with 3-phenyl-2-propen-1-ol to form the intermediate compound, which is then cyclized to form the final product.
科学的研究の応用
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphenyl)-2-phenyl- has been studied extensively for its potential therapeutic applications. This compound has been shown to interact with several biological targets, including enzymes, receptors, and ion channels. Some of the potential therapeutic applications of this compound include its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent.
特性
CAS番号 |
124392-75-2 |
|---|---|
分子式 |
C25H22N2O |
分子量 |
366.5 g/mol |
IUPAC名 |
9-methyl-3-(4-methylphenyl)-2-phenyl-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole |
InChI |
InChI=1S/C25H22N2O/c1-17-8-11-19(12-9-17)25-21-14-15-28-23-13-10-18(2)16-22(23)24(21)26-27(25)20-6-4-3-5-7-20/h3-13,16H,14-15H2,1-2H3 |
InChIキー |
WFRNUOVWNCRHCA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3CCOC4=C(C3=NN2C5=CC=CC=C5)C=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)C2=C3CCOC4=C(C3=NN2C5=CC=CC=C5)C=C(C=C4)C |
その他のCAS番号 |
124392-75-2 |
同義語 |
2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-9-methyl-3-(4-methylphen yl)-2-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)
![Perfluoro[8-methylbicyclo[4.3.0]nona-1(6)-ene]](/img/structure/B58292.png)

![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
![2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide](/img/structure/B58300.png)

![(S)-1-((3AR,4R,6AS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrol-4-YL)-ethane-1,2-diol](/img/structure/B58309.png)





